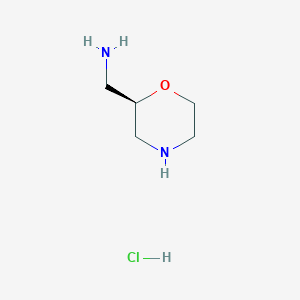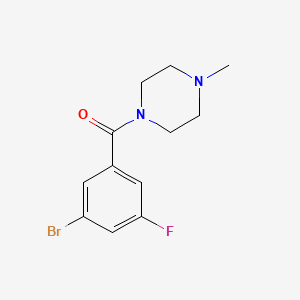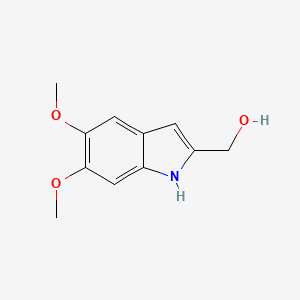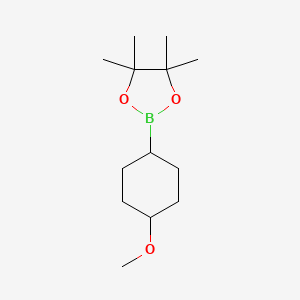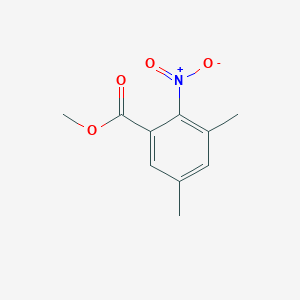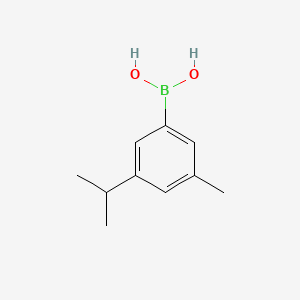
(3-Isopropyl-5-methylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Isopropyl-5-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3-Isopropyl-5-methylphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which can lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of boronic acids often involves hydroboration, where a B-H bond is added across an alkene or alkyne to form the corresponding alkyl or alkenylborane. This method is rapid and allows for the exploration of organoborane chemistry .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Isopropyl-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of borohydrides.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases such as potassium carbonate in the presence of aryl halides.
Major Products:
Oxidation: Boronic esters.
Reduction: Borohydrides.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(3-Isopropyl-5-methylphenyl)boronic acid has numerous applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and as a tool for studying enzyme mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including protease inhibitors.
Industry: Applied in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (3-Isopropyl-5-methylphenyl)boronic acid involves its ability to form reversible covalent complexes with molecules containing vicinal diols, such as sugars and amino acids. This property makes it useful in molecular recognition and catalysis. In Suzuki-Miyaura coupling, the boronic acid transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 3-Methylphenylboronic acid
- 4-Methylphenylboronic acid
- 3-Isopropylphenylboronic acid
Comparison: (3-Isopropyl-5-methylphenyl)boronic acid is unique due to the presence of both isopropyl and methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other boronic acids, it may offer different steric and electronic properties, making it suitable for specific applications in organic synthesis and catalysis .
Eigenschaften
Molekularformel |
C10H15BO2 |
|---|---|
Molekulargewicht |
178.04 g/mol |
IUPAC-Name |
(3-methyl-5-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO2/c1-7(2)9-4-8(3)5-10(6-9)11(12)13/h4-7,12-13H,1-3H3 |
InChI-Schlüssel |
VDFMKAYBTFEZMG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)C(C)C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


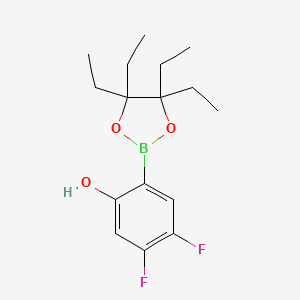
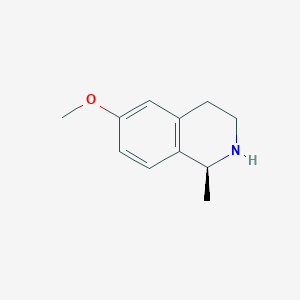
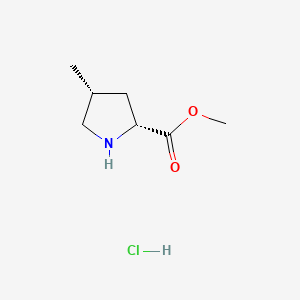
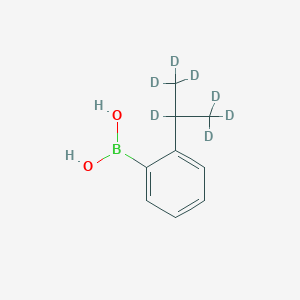
![N-[(E)-(2-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14031164.png)
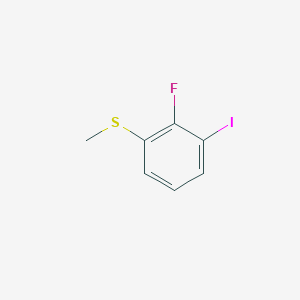
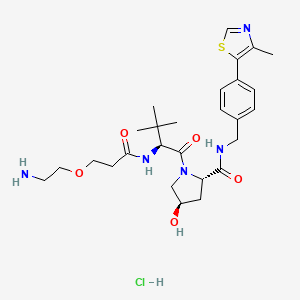
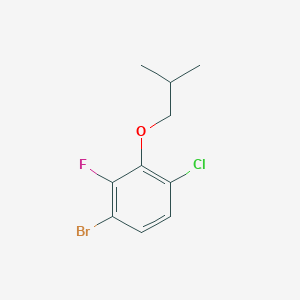
![tert-Butyl(((4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)diphenylsilane](/img/structure/B14031186.png)
